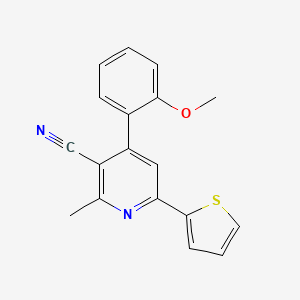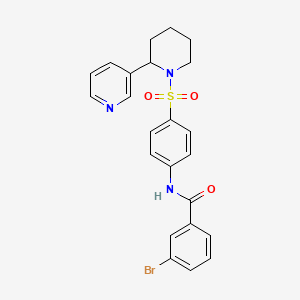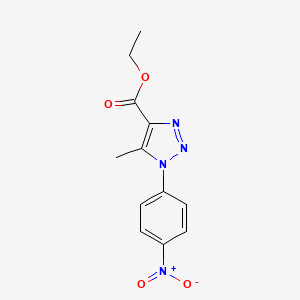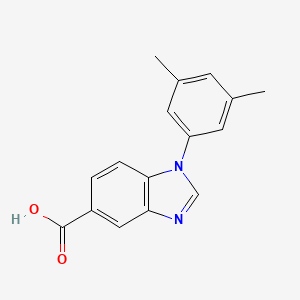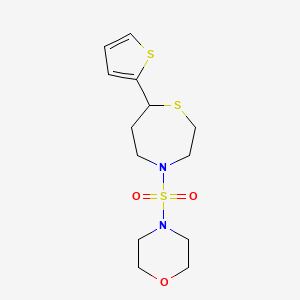
4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It’s an essential compound in organic chemistry and material science, used in various applications such as corrosion inhibitors . Morpholine is a common moiety in many bioactive compounds and has been used in the synthesis of a variety of pharmaceuticals .
Synthesis Analysis
Thiophene derivatives can be synthesized through several methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Morpholine can be synthesized from diethylene glycol and ammonia under pressure .Molecular Structure Analysis
Thiophene contains a five-membered ring made up of one sulfur atom . Morpholine is a six-membered ring with two different functional groups: ether and amine .Chemical Reactions Analysis
Thiophene and its derivatives participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound containing both thiophene and morpholine would depend on the specific structure of the compound. Thiophene is a colorless liquid with a pleasant smell, slightly soluble in water but soluble in most organic solvents . Morpholine is a colorless liquid with a weak ammonia-like odor .Wissenschaftliche Forschungsanwendungen
Antitumor and Anticancer Properties
The synthesis of novel (Thiophen-2-yl)-4H-chromen-7-yl-sulfonate derivatives has revealed their cytotoxic efficacy against selected cancer cell lines . These derivatives demonstrated better antitumor activities than positive controls, including 7-hydroxy-2-phenyl-4H-chromen-4-one and Apigenin. Notably, compounds (Vc–Ve) exhibited significant activity against human cancer cell lines (IC50 = 10.52 ± 0.39 μM to 15.29 ± 0.35 μM). These findings suggest that 4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine derivatives hold promise as potential antitumor agents.
Free Radical Scavenging Potential
The same derivatives were investigated for their in vitro free radical scavenging potential. The extract of these compounds showed better activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) in antioxidant assays compared to the positive control, Ascorbic acid . This suggests that they may play a role in oxidative stress management.
Antimicrobial and Antifungal Activities
Thiophene derivatives have been investigated for their antimicrobial and antifungal effects . Considering the presence of the thiophene moiety in our compound, it’s worth exploring its potential in combating microbial infections.
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S3/c16-21(17,15-5-8-18-9-6-15)14-4-3-13(20-11-7-14)12-2-1-10-19-12/h1-2,10,13H,3-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVOQYKHKYFGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

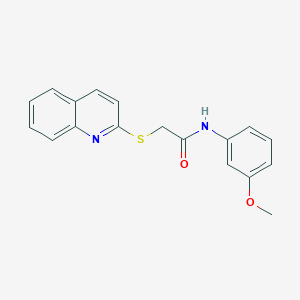
![3,4,7,9-Tetramethyl-1-nonyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2428709.png)
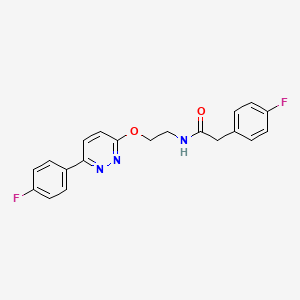
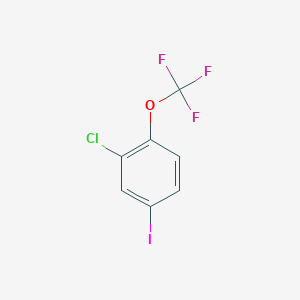
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2428715.png)


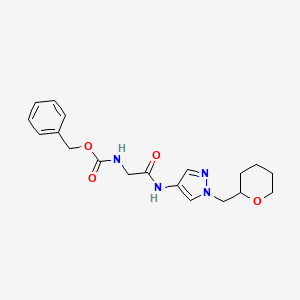

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2428720.png)
